molecular formula C17H28N4O2 B5474435 2-({5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol

2-({5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol

Cat. No.: B5474435
M. Wt: 320.4 g/mol
InChI Key: QCKISBFCVWQIOW-UHFFFAOYSA-N
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Description

The compound “2-({5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol” is a derivative of "5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine" . The latter compound has a CAS Number of 866620-36-2 and a molecular weight of 220.32 .


Molecular Structure Analysis

The InChI code for “5-(4-Isopropylpiperazin-1-yl)pyridin-2-yl)amine” is 1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) . This can be used to generate the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound “5-(4-Isopropylpiperazin-1-yl)pyridin-2-yl)amine” is a solid at room temperature . . The storage temperature is recommended to be at refrigerator levels .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Properties

IUPAC Name

(3-ethyl-4-propan-2-ylpiperazin-1-yl)-[6-(2-hydroxyethylamino)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-4-15-12-20(8-9-21(15)13(2)3)17(23)14-5-6-16(19-11-14)18-7-10-22/h5-6,11,13,15,22H,4,7-10,12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKISBFCVWQIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(C)C)C(=O)C2=CN=C(C=C2)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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